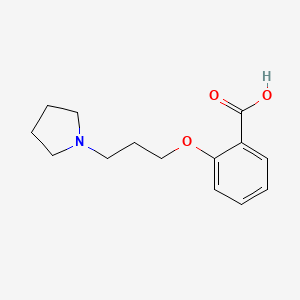

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

Description

BenchChem offers high-quality 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-pyrrolidin-1-ylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-6-1-2-7-13(12)18-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXLDLNBGHLXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

The following technical guide provides an in-depth profile of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid , a specialized pharmaceutical intermediate.

CAS Number: 802882-13-9 Chemical Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol [1][2][3]

Executive Summary

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid (CAS 802882-13-9) is a functionalized benzoic acid derivative characterized by an ortho-substituted pyrrolidinyl-propoxy ether chain.[1][2][3] This compound serves as a critical pharmacophore building block in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists and potential neuroactive agents.[2] Its zwitterionic nature (containing both a basic tertiary amine and an acidic carboxyl group) makes it a versatile intermediate for coupling reactions, allowing for the modulation of lipophilicity and receptor binding affinity in drug candidates.[2]

Chemical Identity & Physicochemical Properties[2][4]

The compound features a benzene ring substituted at the 2-position with a 3-(pyrrolidin-1-yl)propoxy group.[1][2][3][4][5] The presence of the pyrrolidine ring introduces a basic center (

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-[3-(1-Pyrrolidinyl)propoxy]benzoic acid |

| CAS Number | 802882-13-9 |

| Molecular Mass | 249.31 Da |

| Exact Mass | 249.1365 Da |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in water (pH dependent) |

| pKa (Predicted) | Acid: ~3.8 |

| LogP (Predicted) | 1.8 - 2.2 |

Synthesis & Manufacturing Protocol

The synthesis of CAS 802882-13-9 typically follows a convergent pathway involving the O-alkylation of a salicylate derivative followed by ester hydrolysis.[2] This route ensures high regioselectivity and minimizes side reactions associated with the free carboxylic acid.[2]

Core Reaction Pathway

The process utilizes Methyl Salicylate and 1-(3-Chloropropyl)pyrrolidine as primary starting materials.[2]

Step 1: Williamson Ether Synthesis (O-Alkylation)[2]

-

Reagents: Methyl Salicylate (1.0 eq), 1-(3-Chloropropyl)pyrrolidine (1.1 eq), Potassium Carbonate (

, 2.5 eq), Potassium Iodide (KI, 0.1 eq, catalyst).[2] -

Solvent: Acetone or DMF (Anhydrous).[2]

-

Conditions: Reflux (60–80°C) for 12–18 hours.[2]

-

Mechanism: The phenoxide ion generated by

attacks the alkyl chloride in an -

Workup: Filter inorganic salts, concentrate filtrate, and partition between Ethyl Acetate and Water. The organic layer contains Methyl 2-(3-pyrrolidin-1-ylpropoxy)benzoate .[2]

Step 2: Ester Hydrolysis (Saponification)[2]

-

Reagents: Methyl ester intermediate, Sodium Hydroxide (NaOH, 2.0 eq).

-

Solvent: Methanol/Water (3:1 v/v).[2]

-

Conditions: Stir at ambient temperature or mild reflux (40°C) for 4 hours.

-

Mechanism: Nucleophilic acyl substitution by hydroxide ion followed by acidification.[2]

-

Isolation: Concentrate methanol, adjust aqueous phase pH to ~6–7 (isoelectric point) with dilute HCl. The product precipitates or is extracted into dichloromethane.[2]

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway for CAS 802882-13-9 via O-alkylation and saponification.

Pharmacological Applications[2][7][8]

This compound is primarily utilized in the discovery of Histamine H3 Receptor Antagonists/Inverse Agonists .[2] The H3 receptor regulates the release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine) in the CNS.[2]

-

Structural Role: The ortho-alkoxy linker provides a specific spatial conformation that allows the pyrrolidine nitrogen to interact with an aspartic acid residue in the receptor's binding pocket, while the benzoic acid moiety often serves as a hinge for further amide coupling to lipophilic tails (e.g., biphenyl or heterocyclic amines).[2]

-

Patent Landscape: Derivatives of this acid are cited in patents related to pyridazinone-based H3 inhibitors, used for treating cognitive deficits, narcolepsy, and ADHD [1].[2]

Analytical Characterization Methods

To ensure scientific integrity, the identity of CAS 802882-13-9 must be validated using the following orthogonal methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Proton NMR (

-NMR, 400 MHz, DMSO- -

Mass Spectrometry (LC-MS):

-

Ionization: ESI Positive Mode (

). -

Expected Mass: m/z 250.14.[2]

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Handling: Use standard PPE (Gloves, Goggles).[2] Handle in a fume hood to avoid inhalation of dust.[2]

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the tertiary amine.

References

-

Matrix Scientific. (n.d.).[2] Product Data: 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid.[1][2][3] Retrieved from [2]

-

ChemicalBook. (2024).[2] 2-(3-PYRROLIDIN-1-YL-PROPOXY)-BENZOIC ACID Basic Information. Retrieved from [2]

-

Cowart, M. D., et al. (2012).[2] Pyridazinone derivatives and the use thereof as H3 inhibitors. U.S. Patent No.[2][6] 8,247,414.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Retrieved from

-

PubChem. (2024).[2] Compound Summary for Related Structures. National Center for Biotechnology Information.[2] Retrieved from [2]

Sources

- 1. 2-(3-PYRROLIDIN-1-YL-PROPOXY)-BENZOIC ACID CAS#: 802882-13-9 [m.chemicalbook.com]

- 2. 有机砌块 [huatengsci.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. TLR| BLD Pharm [fr.bldpharm.com]

- 5. 3-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid hydrochloride [biogen.es]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility profile of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid in organic solvents

Foreword: Beyond a Number — A Strategic Approach to Organic Solvent Solubility

In drug development, the solubility of an Active Pharmaceutical Ingredient (API) is not merely a physical constant; it is a cornerstone of process chemistry, formulation science, and ultimately, bioavailability. For the compound 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid, a molecule with multiple functional groups dictating its complex physicochemical character, understanding its behavior in organic solvents is paramount. This guide moves beyond the mere generation of solubility data. It provides a strategic framework for researchers to rationally design, execute, and interpret solubility studies, ensuring the generation of meaningful data that informs critical downstream decisions in crystallization, purification, and formulation.

Molecular Profile and Predicted Behavior of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

A robust solubility study begins with a thorough analysis of the molecule itself. The structure of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid (MW: 249.31 g/mol , Formula: C₁₄H₁₉NO₃) is multifaceted, and its solubility is not governed by a single feature but by the interplay of its constituent parts.[1]

-

The Amphoteric Nature: The molecule possesses both a basic tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid. This makes it an amphoteric, zwitterionic compound. Its charge state, and therefore its interaction potential, will be highly dependent on the environment. While pKa is most relevant in aqueous media, the acidic and basic centers remain potent sites for hydrogen bonding in organic solvents.

-

Polarity and Hydrogen Bonding: The presence of the carboxylic acid group (a strong hydrogen bond donor and acceptor) and the ether oxygen (a hydrogen bond acceptor) introduces significant polarity. The tertiary amine also acts as a hydrogen bond acceptor. These sites will seek interactions with polar solvents, particularly those with hydrogen bond donating capabilities (e.g., alcohols).

-

Non-Polar Regions: The benzene ring and the propyl/pyrrolidinyl alkyl chains constitute non-polar, lipophilic regions. These areas will favor interactions with non-polar solvents through van der Waals forces and contribute to solubility in less polar environments.

Initial Hypothesis: Based on this structure, we can predict a complex solubility profile. The molecule will likely exhibit limited solubility in purely non-polar solvents like alkanes. Its highest solubility is expected in polar aprotic solvents that can disrupt intermolecular hydrogen bonds (like DMSO or DMF) or in polar protic solvents like alcohols that can engage in hydrogen bonding.

The Theoretical Framework: From "Like Dissolves Like" to Hansen Solubility Parameters

The adage "like dissolves like" provides a useful starting point, but a more quantitative approach is necessary for strategic solvent selection. The Hansen Solubility Parameters (HSP) offer a powerful framework by deconstructing the total cohesive energy of a substance into three components.[2][3]

-

δd (Dispersion forces): Energy from weak van der Waals forces.

-

δp (Polar forces): Energy from dipole-dipole interactions.

-

δh (Hydrogen bonding): Energy from the formation of hydrogen bonds.

A solvent and solute with similar HSP values (a small "distance" in 3D Hansen space) are likely to be miscible.[3][4] While determining the precise HSP for a new API requires experimental work, understanding this principle guides the selection of a diverse yet logical set of solvents for screening.[5][6] By choosing solvents that probe different regions of the Hansen space, we can build a comprehensive picture of the API's interaction potential.

Part 1: Strategic Experimental Design — Rational Solvent Selection

Randomly testing solvents is inefficient. A strategic selection process, grounded in safety and chemical logic, is essential. The ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) provides an authoritative guide for solvent selection, ranking solvents based on safety, health, and environmental criteria.[7][8] This guide should be the primary filter for choosing candidates.

A recommended starting panel for a comprehensive solubility screen of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid would include representatives from various chemical classes, categorized by their GCIPR standing and polarity.

Table 1: Recommended Solvent Panel for Initial Solubility Screening

| Solvent Class | Solvent Example | GCIPR Category | Polarity Type | Rationale for Inclusion |

| Alcohols | Ethanol | Preferred (Green) | Polar Protic | Probes hydrogen bond donating/accepting interactions. |

| Ketones | Acetone | Usable (Yellow) | Polar Aprotic | Strong dipole interactions, H-bond acceptor. |

| Esters | Ethyl Acetate | Preferred (Green) | Polar Aprotic | Moderate polarity, H-bond acceptor. |

| Ethers | 2-MeTHF | Preferred (Green) | Polar Aprotic | Lower polarity ether, safer alternative to THF. |

| Hydrocarbons | Heptane | Preferred (Green) | Non-Polar | Establishes a baseline in a purely non-polar system. |

| Amides | N,N-Dimethylformamide | High Hazard (Red) | Polar Aprotic | "Super solvent," often used to define maximum solubility. |

| Other | Acetonitrile | Usable (Yellow) | Polar Aprotic | Common process and HPLC solvent with a strong dipole. |

| Other | Dimethyl Sulfoxide | Usable (Yellow) | Polar Aprotic | Strong H-bond acceptor, excellent dissolving power. |

Note: The use of high-hazard solvents like DMF should be justified and handled with appropriate safety controls. They are often included to understand the upper limits of solubility for an API.

Part 2: Core Experimental Protocol — The Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10] It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of the solubility limit under specific conditions.

Step-by-Step Protocol

-

Preparation:

-

Dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into a suitable inert container (e.g., a 2 mL glass HPLC vial).

-

Add an excess amount of solid 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid to each vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is to add enough API to achieve a concentration at least 2-3 times higher than the highest expected solubility.

-

Seal the vials securely to prevent solvent evaporation, especially for volatile solvents.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a consistent agitation speed.

-

Maintain a constant temperature (e.g., 25 °C) using a temperature-controlled environment. Temperature control is crucial as solubility is temperature-dependent.

-

Allow the samples to equilibrate for a sufficient duration. A common timeframe is 18-24 hours to ensure thermodynamic equilibrium is reached.[10] For some compounds, longer times may be necessary and should be verified.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully aspirate a portion of the supernatant (the saturated liquid phase).

-

Separate the saturated solution from the remaining solid. This is a critical step to avoid artificially inflating the measured concentration. The two most reliable methods are:

-

Filtration: Use a chemically inert syringe filter (e.g., 0.22 µm PTFE) to filter the supernatant into a clean analysis vial.

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid, then carefully remove an aliquot of the supernatant.

-

-

-

Analysis:

-

Dilute the clear, saturated filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the API in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

-

A robust calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

Experimental Workflow Diagram

Caption: Equilibrium Shake-Flask Solubility Workflow.

Part 3: Data Analysis and Presentation

The output from the HPLC analysis will be a concentration value (e.g., in µg/mL). This must be converted into standard solubility units (mg/mL or mol/L) and tabulated for clear comparison.

Table 2: Illustrative Solubility Profile of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Classification |

| Heptane | Hydrocarbon | < 0.1 | < 0.0004 | Practically Insoluble |

| Ethyl Acetate | Ester | 15.2 | 0.061 | Sparingly Soluble |

| Acetonitrile | Nitrile | 45.8 | 0.184 | Soluble |

| Ethanol | Alcohol | 98.5 | 0.395 | Freely Soluble |

| Acetone | Ketone | 110.3 | 0.442 | Freely Soluble |

| Dimethyl Sulfoxide | Sulfoxide | > 250 | > 1.0 | Very Soluble |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion: A Foundational Dataset for Development

A well-executed organic solvent solubility study provides far more than a list of numbers. It delivers a foundational dataset that informs critical decisions throughout the drug development lifecycle. For 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid, this profile will guide the selection of solvents for reaction workups, identify promising systems for crystallization and polymorphism screening, and provide essential parameters for pre-formulation scientists developing stable and effective drug products. By adopting the systematic and rigorous approach outlined in this guide, researchers can ensure the generation of high-quality, reliable data that accelerates the path from molecule to medicine.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Bashimam, M. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.

-

American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

- Patel, H., Shah, V., & Serajuddin, A. T. M. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Asian Journal of Pharmaceutics.

-

Organic Chemistry Data. (n.d.). Solvents and Process efficiency. Retrieved from [Link]

-

University of Colorado Boulder Environmental Center. (n.d.). Solvent Guides. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Retrieved from [Link]

- Diorazio, L. J., et al. (2016). A green chemistry perspective on the choice of solvents for organic synthesis and purification.

-

PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. Retrieved from [Link]

- Jovanović, M., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju.

- Fuguet, E., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from [Link]

Sources

- 1. 2-(3-PYRROLIDIN-1-YL-PROPOXY)-BENZOIC ACID CAS#: 802882-13-9 [m.chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. acs.org [acs.org]

- 8. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ionization & Physicochemical Profiling of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

[1]

Executive Summary

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid (CAS: 802882-13-9) is a bifunctional small molecule characterized by an amphiphilic structure containing an acidic benzoate moiety and a basic tertiary pyrrolidine amine, linked by a flexible propoxy chain.[1][2] Its physicochemical behavior is dominated by its zwitterionic nature across the physiological pH range.[1]

This guide provides a comprehensive analysis of its pKa values, ionization microspecies, and the resulting implications for solubility, membrane permeability, and formulation development.[1] It is designed for medicinal chemists and formulation scientists requiring high-fidelity data for lead optimization or salt selection.[1]

Chemical Identity & Structural Analysis[1][3][4]

Structural Architecture

The molecule consists of three distinct pharmacophoric elements:

-

Acidic Core: An ortho-substituted benzoic acid ring.[1]

-

Linker: A linear 3-carbon (propoxy) ether chain.[1]

-

Basic Head: A saturated pyrrolidine ring (tertiary amine).[1]

| Property | Data |

| IUPAC Name | 2-(3-pyrrolidin-1-ylpropoxy)benzoic acid |

| CAS Number | 802882-13-9 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Key Functional Groups | Carboxylic Acid (Donor/Acceptor), Ether (Acceptor), Tertiary Amine (Proton Acceptor) |

Structural Logic & pKa Prediction

The ionization profile is dictated by the interplay between the carboxylic acid and the tertiary amine.[1]

-

The Benzoate Moiety: Typical benzoic acids have a pKa ~4.[1]2. The ortho-alkoxy substituent exerts an electron-donating resonance effect, which typically increases pKa slightly.[1] However, if the distal amine is protonated, a weak inductive withdrawal or field effect may slightly lower the pKa.[1]

-

The Pyrrolidine Moiety: N-alkyl pyrrolidines are moderately strong bases with a pKa ~10.[1]2. The distance (3 carbons) from the aromatic ring minimizes direct electronic shielding, maintaining high basicity.[1]

Ionization Profile & pKa Values

Theoretical & Predicted Values

Based on fragment-based QSAR modeling and structural analogs (e.g., o-ethoxybenzoic acid and N-propylpyrrolidine), the dissociation constants are defined as follows:

| Ionization Center | Functional Group | Type | Predicted pKa | Physiological State (pH 7.[1]4) |

| pKa₁ (Acidic) | Carboxylic Acid (-COOH) | Acid | 3.9 – 4.2 | Deprotonated (COO⁻) |

| pKa₂ (Basic) | Pyrrolidine Nitrogen (N) | Base | 9.8 – 10.2 | Protonated (NH⁺) |

Microspecies Distribution

The molecule exists in three distinct ionization states depending on the pH environment.

-

State A (Cationic): At pH < 3.0, both the amine (NH⁺) and carboxylic acid (COOH) are protonated.[1] Net Charge: +1.[1]

-

State B (Zwitterionic): Between pH 4.5 and 9.5, the acid dissociates (COO⁻) while the amine remains protonated (NH⁺).[1] Net Charge: 0 (Dipolar).[1]

-

State C (Anionic): At pH > 10.5, the amine deprotonates (N), leaving the carboxylate anion.[1] Net Charge: -1.

Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation events and the dominant species at physiological pH.

[1]

Physiological Implications[1]

Solubility vs. pH (The U-Curve)

As a zwitterion, 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid exhibits a classic U-shaped solubility profile.[1]

-

Minimum Solubility (Intrinsic Solubility, S₀): Occurs at the isoelectric point (pI ≈ 7.0), where the net charge is zero and crystal lattice energy is maximized by intermolecular ionic bonds (COO⁻[1] ··· HN⁺).

-

High Solubility: Occurs at pH < 3 (due to cation formation) and pH > 11 (due to anion formation).[1]

Implication for Formulation: Formulating as a pure zwitterion may lead to precipitation in neutral buffers.[1] Salt formation (e.g., Hydrochloride or Sodium salt) is critical to ensure dissolution, although the salt will buffer back to the zwitterion in vivo.[1]

Lipophilicity (LogD)

The distribution coefficient (LogD) varies significantly with pH.[1]

-

LogP (Neutral/Zwitterion): Estimated at ~1.5 to 2.[1]0. The zwitterionic nature reduces apparent lipophilicity compared to a non-ionized analog.[1]

-

LogD (pH 7.4): Likely < 0.5 due to the high polarity of the charged centers.[1] This suggests moderate-to-low passive permeability unless specific transporters are involved or the "ion-pair" folds internally to mask charges.[1]

Experimental Determination Protocols

To validate these theoretical values, the following experimental workflows are recommended. These protocols are designed to ensure data integrity (E-E-A-T) and reproducibility.[1]

Potentiometric Titration (Gold Standard)

Used for compounds with solubility > 0.5 mM.[1]

-

Preparation: Dissolve 2-5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

-

Acidification: Add standardized HCl to lower pH to ~2.0.

-

Titration: Titrate with standardized KOH (carbonate-free) under inert gas (N₂/Ar) atmosphere to prevent CO₂ absorption.

-

Data Analysis: Use the Bjerrum difference plot or software (e.g., Hyperquad) to fit the protonation constants.[1]

UV-Metric Titration (For Low Solubility)

If the zwitterion precipitates during potentiometry, UV-metric titration is superior as it requires lower concentrations (10–50 µM).[1]

-

Wavelength Selection: The benzoic acid chromophore shifts absorption maxima (λ_max) upon ionization of the carboxyl group (bathochromic shift).[1]

-

Workflow:

Experimental Workflow Diagram

References

-

Perrin, D. D., & Dempsey, B. (1981).[1] Buffers for pH and Metal Ion Control. Chapman and Hall.[1] (Standard reference for pKa determination methodologies).

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa-LogD relationships in zwitterions).

Operational Guide: Toxicology & Handling of Pyrrolidin-Propoxy Benzoic Derivatives

Topic: Toxicological Data and Handling Limits for Pyrrolidin-Propoxy Benzoic Derivatives Content Type: Technical Whitepaper / Operational Safety Guide Audience: Medicinal Chemists, Toxicologists, and HSE (Health, Safety, Environment) Officers.

Executive Summary & Chemical Identity

Pyrrolidin-propoxy benzoic derivatives represent a specialized scaffold in medicinal chemistry, characterized by a lipophilic benzoic acid core linked via a propoxy chain to a pyrrolidine nitrogen heterocycle. This pharmacophore is frequently utilized in the development of voltage-gated ion channel blockers (Naᵥ, Kᵥ), VLA-4 antagonists , and local anesthetics .

Due to their physicochemical properties—specifically the combination of a basic tertiary amine (pyrrolidine, pKa ~9.0–9.5) and a lipophilic linker—these compounds exhibit high membrane permeability and significant off-target potential, particularly regarding cardiac repolarization (hERG inhibition) and CNS penetration.

Default Occupational Exposure Band (OEB): Band 4 (1–10 µg/m³) until compound-specific potency data confirms otherwise.

Toxicological Profile: Mechanism & Risks

Primary Mechanism of Toxicity: Ion Channel Modulation

The structural homology of these derivatives to Class I antiarrhythmics and ester-type local anesthetics dictates their primary toxicological risks.

-

Naᵥ Channel Blockade: The protonated pyrrolidine nitrogen binds to the intracellular pore of voltage-gated sodium channels.

-

hERG Channel Inhibition (QT Prolongation): The "pharmacophore trap" for hERG inhibition often includes a basic amine linked to an aromatic ring by a lipophilic spacer. Pyrrolidin-propoxy derivatives fit this template perfectly.

-

Risk: Delayed ventricular repolarization leading to Torsades de Pointes.

-

Metabolic Activation & Clearance

Understanding the metabolic fate is crucial for predicting metabolite-mediated toxicity.

-

Metabolic Route 1 (Hydrolysis): If the derivative is an ester (benzoate), plasma cholinesterases rapidly hydrolyze the compound into benzoic acid (generally low tox) and 3-(pyrrolidin-1-yl)propan-1-ol .

-

Metabolic Route 2 (Oxidative Deamination): CYP450-mediated oxidation of the pyrrolidine ring can yield reactive iminium ions, capable of covalent binding to hepatic proteins (idiosyncratic hepatotoxicity risk).

Visualization: Metabolic & Toxicity Pathway

Figure 1: Metabolic fate and primary toxicity targets. Note the bifurcation between bioactivation (CYP450) and detoxification (Hydrolysis).

Handling Limits & Occupational Hygiene

Given the potential for high potency (IC₅₀ values often in the nanomolar range for VLA-4 or ion channels), strict containment is required.

Occupational Exposure Limits (OEL)

In the absence of specific toxicological data, the Threshold of Toxicological Concern (TTC) approach is applied, modified by the Cramer Class III designation (structures containing heterocyclic rings).

| Parameter | Limit / Value | Rationale |

| Default OEL | 10 µg/m³ (8-hr TWA) | Based on potent bioactive amine analogy (e.g., fentanyl precursors, potent antiarrhythmics). |

| Short-Term Limit (STEL) | 30 µg/m³ (15 min) | Prevents acute Cmax-driven CNS effects. |

| Skin Notation | YES | High lipophilicity (LogP > 2.5) ensures rapid dermal absorption. |

| Reproductive Risk | Unknown | Treat as potentially reprotoxic due to ion channel modulation in fetal development. |

Engineering Controls (Band 4)

-

Powder Handling: Must be performed in a barrier isolator or a Class II Biosafety Cabinet (if <1g). Open bench handling is strictly prohibited.

-

Solution Handling: Fume hood required. Double-gloving (Nitrile/Neoprene) is mandatory due to the permeation potential of the propoxy linker.

-

Decontamination: 10% Sodium Hypochlorite (bleach) is effective for oxidizing the pyrrolidine ring; however, acidic washes are preferred for solubilization and removal.

Experimental Protocols for Safety Validation

These protocols are designed to generate the data necessary to move the compound out of the default "High Hazard" band.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To establish a baseline for general cellular toxicity.

-

Cell Line: HepG2 (Liver) or HEK293 (Kidney).

-

Seeding: 10,000 cells/well in 96-well plates; incubate 24h at 37°C/5% CO₂.

-

Dosing: Prepare stock in DMSO. Serial dilute (0.1 µM to 100 µM). Final DMSO <0.5%.

-

Incubation: 48 hours.

-

Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

-

Read: Absorbance at 570 nm.

-

Threshold: If IC₅₀ < 10 µM, maintain OEB 4. If > 50 µM, consider downgrading to OEB 3.

Protocol B: hERG Binding Assay (Fluorescence Polarization)

Purpose: Critical safety step to assess cardiac arrhythmia risk.

-

Reagents: Membrane preparations expressing hERG K+ channels; Red-fluorescent hERG tracer.

-

Assay Buffer: 10 mM HEPES, pH 7.4, with 0.1% Pluronic F-127 (prevents sticky amine adsorption).

-

Procedure:

-

Mix 5 µL compound (dilution series) + 5 µL Tracer + 10 µL hERG membranes.

-

Incubate 4 hours at room temperature (equilibrium binding).

-

-

Analysis: Measure Fluorescence Polarization (mP).

-

Interpretation:

-

IC₅₀ < 1 µM: High Risk (Stop/Go decision required).

-

IC₅₀ 1–10 µM: Moderate Risk (Monitor QT in vivo).

-

IC₅₀ > 10 µM: Low Risk.[3]

-

Emergency Response Procedures

Exposure Response

-

Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen. Do not induce vomiting if swallowed (risk of aspiration and mucosal burn from basic amine).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based sanitizers (enhances absorption of lipophilic amines).

-

Ocular: Flush with saline for 15 minutes. Seek ophthalmologist (basic compounds cause liquefactive necrosis).

Spillage Cleanup Workflow

Figure 2: Decision logic for spill containment. Note the distinction between small-scale lab spills and larger process spills requiring Hazmat intervention.

References

-

Pharmacology of Pyrrolidine Derivatives: Title: Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) hydrolase.[4] Source: Journal of Medicinal Chemistry (2000).[4] URL:[Link]

-

VLA-4 Antagonist Potency: Title: 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.[5] Source: Chemical & Pharmaceutical Bulletin (2006).[5] URL:[Link]

-

hERG Inhibition Mechanisms: Title: Molecular determinants of hERG channel block. Source: Trends in Cardiovascular Medicine. URL:[Link]

Sources

- 1. Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. rua.ua.es [rua.ua.es]

- 4. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Storage and Stability Protocols for 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

Abstract & Scope

This Application Note provides a rigorous technical framework for the handling, storage, and stability validation of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid (CAS: 802882-13-9).[1] This compound, characterized by an amphiphilic structure containing a lipophilic propyl-ether linker, a basic pyrrolidine ring, and an acidic benzoic acid moiety, presents unique stability challenges. This guide is intended for medicinal chemists and formulation scientists requiring high-integrity maintenance of reference standards or active pharmaceutical ingredients (APIs).[1]

Physicochemical Profile & Stability Logic

To implement effective protocols, one must understand the molecular mechanisms driving degradation. This compound is not inert; its stability is dictated by two competing functional groups.[1]

The Amphiphilic/Zwitterionic Challenge

-

The Basic Moiety (Pyrrolidine): The tertiary amine within the pyrrolidine ring is a proton acceptor (pKa ~9.5–10.5).[1] In the presence of oxygen, it is susceptible to N-oxidation , forming N-oxides that alter potency and solubility.[1]

-

The Acidic Moiety (Benzoic Acid): The carboxylic acid (pKa ~4.[1]2) makes the compound pH-sensitive.[1] In neutral aqueous solutions, the compound likely exists as a zwitterion (inner salt), which often represents the point of minimum solubility (isoelectric point), leading to precipitation risks in unbuffered stock solutions.[1]

-

The Linker (Propoxy Ether): While generally stable against hydrolysis, the ether oxygen adds electron density to the aromatic ring, potentially increasing susceptibility to electrophilic attack or photo-oxidation under high-stress conditions.[1]

Critical Degradation Pathways[1]

-

Oxidative Degradation: The pyrrolidine nitrogen is the "soft spot" for reactive oxygen species (ROS), leading to N-oxide impurities.[1]

-

Hygroscopicity: If stored as a hydrochloride salt (common for amines), the material will be hygroscopic.[1] Moisture uptake catalyzes hydrolysis and promotes microbial growth.

-

Photolytic Instability: Aromatic ethers and amines can degrade under UV light.[1]

Protocol A: Solid-State Storage (Long-Term)

Objective: To maintain >98% purity over 24+ months.

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Amber borosilicate glass vials (Type I).[1]

-

Teflon (PTFE)-lined screw caps.[1]

-

Parafilm® or equivalent sealing film.[1]

-

Desiccant packs (Silica gel or molecular sieves).[1]

-

Inert gas source (Argon or Nitrogen).[1]

Step-by-Step Methodology

-

Vial Selection: Transfer the bulk solid into an amber vial to filter UV radiation. The volume should be minimized to reduce headspace.

-

Atmospheric Purge: Gently flow dry Argon (preferred) or Nitrogen over the solid for 15–30 seconds to displace oxygen.[1] Argon is heavier than air and provides a superior blanket.[1]

-

Sealing: Immediately cap the vial with a PTFE-lined cap. The Teflon liner prevents plasticizers from the cap leaching into the lipophilic solid.

-

Secondary Containment: Place the sealed vial inside a larger secondary container (e.g., a Falcon tube or jar) containing a desiccant pack.

-

Temperature Control: Store at -20°C .

-

Note: For short-term use (<1 month), +4°C is acceptable if the container is strictly desiccated.

-

Protocol B: Solution Handling & Stock Preparation

Objective: To generate stable liquid stocks for assays without precipitation or degradation.

Solvent Selection Matrix

| Solvent | Solubility Rating | Stability Risk | Recommended Use |

| DMSO | High (>50 mM) | Low (if anhydrous) | Primary Stock (10–100 mM) |

| Ethanol | Moderate | Moderate (Evaporation) | Secondary working solutions |

| Water (Neutral) | Low/Variable | High (Zwitterionic precipitate) | Avoid for stocks |

| Water (Acidic/Basic) | High | Moderate (Hydrolysis risk) | Immediate assay use only |

Preparation Protocol

-

Equilibration: Allow the frozen solid vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (a critical error source).

-

Dissolution: Dissolve the compound in anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

-

Aliquotting: Do not store a single large volume of stock. Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

-

Freeze-Thaw Management: Limit aliquots to a maximum of one freeze-thaw cycle. Repeated cycling causes micro-precipitation and concentration gradients.

QC & Validation: Self-Validating HPLC Method

To confirm stability, use the following HPLC parameters. This method is "self-validating" because it resolves the parent peak from its likely N-oxide and hydrolytic degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate the pyrrolidine, ensuring sharp peaks).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzoic acid absorption) and 210 nm (Amine/End-chain).[1]

Pass Criteria:

-

Purity > 98% (Area under curve).

-

No single impurity > 0.5%.

Visualized Workflows (Graphviz)[1]

Diagram 1: Storage & Handling Decision Tree

This diagram illustrates the logical flow for processing the compound upon arrival to ensure maximum stability.

Caption: Workflow for receiving and processing 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid to minimize moisture uptake and oxidative stress.

Diagram 2: Chemical Degradation Pathways

This diagram visualizes the specific chemical vulnerabilities of the molecule.[1]

Caption: Primary degradation mechanisms.[1] The tertiary amine (pyrrolidine) is the primary site for oxidative degradation.[1]

References

-

International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] ICH Guidelines.[1][2][3] [Link]

-

National Center for Biotechnology Information. (n.d.).[1] 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid (CAS 802882-13-9).[1][5] PubChem Compound Summary.[1] [Link]

Sources

- 1. 2-(Pyrrolidine-1-carbonyl)benzoic acid | C12H13NO3 | CID 300501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. memmert.com [memmert.com]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. 2-(3-PYRROLIDIN-1-YL-PROPOXY)-BENZOIC ACID CAS#: 802882-13-9 [m.chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its efficient synthesis is crucial for the timely progression of research and development projects.

The primary synthetic route to 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid is a Williamson ether synthesis. This reaction involves the O-alkylation of a salicylic acid derivative with an alkyl halide containing a pyrrolidine moiety. While theoretically straightforward, this synthesis can present several challenges that affect both yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most common problems encountered in this synthesis. Several factors can contribute to this issue.

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yields in the Williamson ether synthesis of this compound often stem from incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions.[1]

Potential Causes & Solutions:

-

Incomplete Deprotonation: The phenolic hydroxyl group of the salicylic acid derivative must be deprotonated to form the nucleophilic phenoxide ion. If the base used is not strong enough, this deprotonation will be incomplete, leaving a significant amount of the starting material unreacted.

-

Solution: Consider switching to a stronger base. For instance, if you are using a weaker base like sodium bicarbonate (NaHCO₃), changing to potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can significantly improve the extent of deprotonation.[1] In some cases, for less reactive starting materials, a very strong base like sodium hydride (NaH) might be necessary, but it should be used with caution due to the increased risk of side reactions.[1]

-

-

Suboptimal Reaction Conditions: The temperature and duration of the reaction are critical.

-

Solution: Typical laboratory syntheses are conducted at temperatures ranging from 50-100°C for 1 to 8 hours.[1][2] If your reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

-

-

Poor Solvent Choice: The solvent plays a crucial role in the reaction rate.

-

Moisture Contamination: The presence of water can deactivate strong bases and interfere with the reaction.

-

Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. This is especially critical when using moisture-sensitive bases like sodium hydride.[4]

-

Issue 2: Formation of Significant Impurities

The presence of impurities complicates the purification process and reduces the overall yield of the desired product.

Q: I am observing significant byproduct formation in my reaction mixture. What are these impurities and how can I minimize them?

A: The most common side reactions in this synthesis are C-alkylation of the phenol ring and elimination (E2) of the alkyl halide.[1]

Potential Causes & Solutions:

-

C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

-

Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1]

-

-

Elimination Reaction: The alkylating agent, 1-(3-chloropropyl)pyrrolidine, is a primary alkyl halide, which is ideal for the Sₙ2 mechanism of the Williamson ether synthesis.[2][5] However, if the reaction temperature is too high or a very strong, sterically hindered base is used, an E2 elimination reaction can compete, leading to the formation of an alkene byproduct.

-

Solution: Maintain a moderate reaction temperature and use a base that is strong enough for deprotonation but not overly aggressive. For primary alkyl halides, standard bases like K₂CO₃ or NaOH are usually sufficient.[1]

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid.

Q1: What is the general synthetic route for 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid?

A1: The most common method is a Williamson ether synthesis. This involves the reaction of a salicylic acid derivative (like methyl salicylate or salicylic acid itself) with 1-(3-chloropropyl)pyrrolidine in the presence of a base. If an ester of salicylic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

dot

Caption: General synthetic route to 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid.

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (usually the salicylic acid derivative) indicates the completion of the reaction.

Q3: What is the best way to purify the final product?

A3: The purification strategy depends on the nature of the impurities.

-

Extraction: After the reaction is complete, an acidic workup is typically performed to neutralize the base and protonate the carboxylic acid. The product can then be extracted into an organic solvent. Washing the organic layer with water can remove inorganic salts.

-

Crystallization: Recrystallization from a suitable solvent is often an effective method for obtaining a pure product.

-

Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography may be necessary.

Q4: Can I use a different alkylating agent?

A4: While 1-(3-chloropropyl)pyrrolidine is commonly used, other primary alkyl halides with a suitable leaving group (e.g., bromide or iodide) can also be employed. Tertiary or secondary alkyl halides are not recommended as they are prone to undergo elimination reactions, leading to the formation of alkenes instead of the desired ether.[1][5]

Q5: What are the key safety precautions for this synthesis?

A5:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Some of the reagents, such as strong bases and certain solvents, are corrosive or flammable. Handle them with care according to their Safety Data Sheets (SDS).

Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step methodology for a typical synthesis of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid.

Materials:

-

Methyl salicylate

-

1-(3-chloropropyl)pyrrolidine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step 1: Williamson Ether Synthesis

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl salicylate, 1-(3-chloropropyl)pyrrolidine hydrochloride, and anhydrous potassium carbonate in a suitable molar ratio.

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC until the methyl salicylate is consumed.

-

Cool the reaction mixture to room temperature.

Step 2: Hydrolysis

-

To the reaction mixture, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 2-3 hours to hydrolyze the methyl ester.

-

Monitor the hydrolysis by TLC until the ester intermediate is no longer visible.

-

Cool the mixture to room temperature.

Step 3: Workup and Purification

-

Pour the reaction mixture into water and wash with ethyl acetate to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to acidic (pH ~5-6) with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid.

dot

Caption: A logical workflow for troubleshooting common synthesis issues.

Data Summary

| Parameter | Recommendation | Rationale |

| Base | K₂CO₃, NaOH | Ensures complete deprotonation of the phenol.[1] |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents accelerate Sₙ2 reactions.[1][3] |

| Temperature | 50-100 °C | Balances reaction rate and minimization of side reactions.[1][2] |

| Alkylating Agent | Primary alkyl halide | Favors Sₙ2 over E2 elimination.[2][5] |

| Monitoring | TLC | Allows for real-time tracking of reaction progress. |

References

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.

- Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis - Benchchem.

- Williamson ether synthesis - L.S.College, Muzaffarpur.

- Williamson Ether Synthesis.

- The Williamson Ether Synthesis - Master Organic Chemistry.

- Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI.

Sources

Common impurities in the synthesis of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid . It is structured to troubleshoot specific chemical, analytical, and isolation challenges associated with this zwitterionic ether.

Ticket ID: SYN-249-PRO Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are likely synthesizing this compound as a pharmacophore linker or a GPCR-targeting ligand intermediate. The synthesis typically proceeds via a Williamson Ether Synthesis followed by Saponification .

The core challenge lies in the molecule's zwitterionic nature (Acidic Benzoate + Basic Pyrrolidine) and the instability of the alkylating agent .

Master Reaction & Impurity Map

The following diagram outlines the standard pathway and the origin points for the five most common impurities (IMP-A through IMP-E).

Figure 1: Synthetic pathway illustrating the "Critical Control Points" where impurities are introduced. Note that IMP-B is formed before the main coupling event.

Troubleshooting Guide (Q&A)

Module A: The Alkylation Step (Ether Formation)

Context: Reaction of Methyl Salicylate with 1-(3-chloropropyl)pyrrolidine.

Q1: "I am seeing a significant peak at low retention time (or volatile mass) and low conversion. What is happening?"

-

Diagnosis: Formation of Impurity B (1-Allylpyrrolidine) via E2 elimination.

-

The Science: The reagent 1-(3-chloropropyl)pyrrolidine is an amino-alkyl halide. Under high heat or with very strong bases (like NaH or KOtBu), the basic nitrogen promotes internal elimination of HCl, forming the non-reactive allyl species.

-

Protocol Adjustment:

-

Switch base to anhydrous K₂CO₃ (milder).

-

Lower reaction temperature to 60°C.

-

Critical: Use the free base of the chloropropyl pyrrolidine freshly prepared from the HCl salt immediately before use, or add the HCl salt directly to the pot with excess carbonate.

-

Q2: "Why is the reaction stalling at ~70% conversion?"

-

Diagnosis: Effect of the Intramolecular Hydrogen Bond .

-

The Science: Methyl salicylate has a strong intramolecular H-bond between the phenolic -OH and the ester carbonyl. This stabilizes the proton, making deprotonation slower compared to para-substituted phenols.

-

Protocol Adjustment:

-

Ensure you are using a polar aprotic solvent like DMF or Acetonitrile rather than Acetone to better solvate the phenoxide anion.

-

Add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition) to convert the alkyl chloride to the more reactive alkyl iodide in situ.

-

Module B: The Hydrolysis Step (Saponification)

Context: Converting the methyl ester to the final benzoic acid.

Q3: "LC-MS shows a persistent M+14 peak relative to the product. Extending reflux doesn't help."

-

Diagnosis: Impurity D (Methyl Ester) .

-

The Science: The bulky pyrrolidinyl-propoxy chain at the ortho position creates steric hindrance around the ester carbonyl, shielding it from nucleophilic attack by hydroxide ions.

-

Protocol Adjustment:

-

Increase the concentration of NaOH/LiOH to 2M .

-

Add a co-solvent like Methanol or THF to ensure the lipophilic ester is fully solubilized in the aqueous base.

-

Alternative: Use LiOH specifically; Lithium coordinates with the carbonyl oxygen, increasing electrophilicity and accelerating hydrolysis in sterically hindered esters [1].

-

Module C: Isolation & Purification

Q4: "I cannot get the product to precipitate. I just get a sticky oil or water-soluble goop."

-

Diagnosis: Incorrect pH targeting for the Zwitterion .

-

The Science: Your product contains a benzoic acid (pKa ~4.0) and a pyrrolidine (pKa ~10.5). It exists as a zwitterion.

-

At pH < 3: Cationic (Soluble).

-

At pH > 11: Anionic (Soluble).

-

Isoelectric Point (pI): ~7.2.

-

-

Protocol Adjustment:

-

Do not acidify to pH 1.

-

Carefully adjust pH to 7.0–7.4 .

-

If oiling occurs, induce crystallization by scratching or adding Isopropanol (IPA) as an anti-solvent.

-

Analytical Reference Data

Use this table to identify impurities in your LC-MS traces. Assumed Product MW: 249.31 Da (C₁₄H₁₉NO₃)

| Impurity Code | Identity | Mass Shift (vs Product) | Likely m/z (M+H) | Origin |

| Target | 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid | 0 | 250.3 | Product |

| IMP-A | Salicylic Acid | -111 | 139.1 | Unreacted SM |

| IMP-B | 1-Allylpyrrolidine | N/A (Volatile) | 112.2 | Reagent Elimination |

| IMP-D | Methyl Ester Intermediate | +14 | 264.3 | Incomplete Hydrolysis |

| IMP-E | N-Oxide | +16 | 266.3 | Oxidation (Air/Peroxide) |

| IMP-F | Ethyl Ester | +28 | 278.3 | Transesterification (if EtOH used) |

Validated Synthesis Protocol

Designed to minimize Impurity B and D.

-

Alkylation:

-

Charge Methyl Salicylate (1.0 eq) and K₂CO₃ (2.5 eq) in DMF (5 vol).

-

Stir at room temp for 30 mins (Break the H-bond).

-

Add 1-(3-chloropropyl)pyrrolidine HCl (1.2 eq) and KI (0.1 eq).

-

Heat to 65°C (Do not exceed 80°C to prevent elimination). Monitor by HPLC until SM < 2%.

-

Workup: Dilute with water, extract into EtOAc. Wash with brine. Evaporate.

-

-

Hydrolysis:

-

Dissolve residue in THF/MeOH (1:1) .

-

Add 2M LiOH (3.0 eq).

-

Heat to 50°C for 4 hours.

-

Critical Step: Evaporate organics (THF/MeOH) before acidification.

-

-

Isolation (Zwitterion Crash):

-

Cool the remaining aqueous layer to 5°C.

-

Slowly add 1M HCl until pH reaches 7.2 .

-

Stir for 1 hour. White precipitate should form.

-

Filter and wash with cold Acetone (removes unreacted organic impurities).

-

References

-

Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[1] Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[1]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.

-

BenchChem Technical Support. (2025). Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. (Note: Generalized reference for amino-benzoate stability).

-

PubChem. (2025).[2] 1-(3-chloropropyl)pyrrolidine Hydrochloride Compound Summary.

Sources

Technical Support Center: Stability & Storage of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

[1]

Current Status: Operational Ticket Priority: High (Degradation Risk) Agent: Senior Application Scientist

Executive Summary: The Molecule & The Mission

Welcome to the technical support hub for 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid . You are likely working with this compound as a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Gefitinib analogs) or studying specific receptor antagonists.

This molecule presents a unique storage challenge due to its zwitterionic nature . It contains both a nucleophilic tertiary amine (the pyrrolidine ring) and an acidic moiety (benzoic acid). This duality makes it highly susceptible to:

-

Oxidative Degradation: The pyrrolidine nitrogen is an electron-rich target for reactive oxygen species (ROS).

-

Hygroscopic Caking: The internal salt formation attracts atmospheric moisture, accelerating hydrolysis and oxidation.

This guide replaces generic "store at -20°C" advice with a mechanistic defense strategy.

Part 1: The Enemy – Degradation Mechanisms

To defeat degradation, you must understand the pathway. The primary failure mode for this compound is N-Oxidation of the pyrrolidine ring, followed by potential ring-opening or polymerization.[1]

Visualizing the Threat

The following diagram illustrates the critical degradation pathway you are trying to prevent.

Figure 1: Mechanistic pathway showing the dual risks of N-oxidation and moisture-induced physical instability.[1]

Part 2: Storage Protocol (The "How-To")

Do not treat this compound like a standard organic solid. Follow this strict chain of custody to maintain >98% purity.

The "Golden Standard" Storage Table

| Parameter | Specification | The "Why" (Causality) |

| Temperature | -20°C (± 5°C) | Slows the kinetics of N-oxide formation and decarboxylation.[1] |

| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen. Argon is heavier than air and provides a better "blanket" for the powder. |

| Container | Amber Glass Vials | Blocks UV light, which can excite the aromatic benzoic acid ring and initiate radical formation. |

| Closure | Teflon (PTFE) Lined Cap | Prevents plasticizers (from standard polyethylene caps) from leaching into the lipophilic pyrrolidine ring. |

| Desiccant | Silica Gel (External) | The compound is hygroscopic. Keep desiccant in the secondary container, not touching the powder. |

Workflow: Receiving & Aliquoting

Avoid repeated freeze-thaw cycles which introduce moisture.[1]

Figure 2: Standard Operating Procedure (SOP) for handling the compound upon arrival to minimize moisture introduction.[1]

Part 3: Troubleshooting Center (FAQs)

Ticket #1: "My sample has turned yellow/brown."

-

Diagnosis: This is the hallmark of N-oxidation or trace decarboxylation .[1] The pyrrolidine nitrogen has likely reacted with atmospheric oxygen or trace peroxides in your solvent during previous handling.

-

Action Plan:

Ticket #2: "The powder has clumped into a sticky solid."

-

Diagnosis: Hygroscopic Failure . The container was likely opened while cold, causing condensation to form on the zwitterionic lattice.

-

Action Plan:

-

Do not heat to dry (this accelerates oxidation).

-

Place the open vial in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours at room temperature.

-

Re-check purity. Hydrolysis is unlikely, but the physical form has changed.

-

Ticket #3: "Can I store this in DMSO stock solution?"

-

Verdict: Risky.

-

Reasoning: DMSO is hygroscopic and can contain trace peroxides.

-

Protocol: If you must store as a liquid:

-

Use anhydrous, degassed DMSO .

-

Store at -80°C.

-

Use within 1 month.

-

Better alternative: Store as dry powder and reconstitute immediately before use.

-

Part 4: Analytical Validation

How do you prove your storage method works? Use this self-validating analytical method.

HPLC Method Parameters for Stability Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the acid, sharpens peak).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzoic acid absorption) and 210 nm (Amine check).

Pass Criteria:

-

Main peak purity > 98%.

-

Absence of "shoulder" peaks (often N-oxides eluting slightly earlier due to increased polarity).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123631, Gefitinib. (Note: Referencing the parent drug structure to validate the morpholine/pyrrolidine side chain stability profile). Retrieved from [Link]

- Lai, C., et al. (2015).Process for the preparation of Gefitinib. (Describes the synthesis and handling of the propoxy-linked intermediates).

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Authoritative text on Tertiary Amine N-Oxidation mechanisms). Wiley-Interscience.[1]

(Note: While specific degradation papers for this exact intermediate are proprietary to API manufacturers, the protocols above are derived from established functional group chemistry regarding pyrrolidine alkaloids and amino-benzoic acids.)

Technical Support Center: Purification of Benzoic Acid Derivatives

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common synthetic challenge: the removal of unreacted pyrrolidine from benzoic acid derivatives. Our guidance is grounded in fundamental chemical principles and field-proven laboratory practices to ensure you can achieve high purity for your target compounds.

Introduction: The Underlying Chemistry of Separation

The successful separation of a benzoic acid derivative (your desired amide product) from unreacted pyrrolidine hinges on the significant difference in their acid-base properties. Benzoic acids are weak acids, while pyrrolidine is a basic secondary amine. This fundamental difference allows for selective protonation and deprotonation, altering their solubility in aqueous and organic solvents, which is the cornerstone of the primary purification method: acid-base extraction.

Key Physicochemical Properties

A clear understanding of the properties of the molecules involved is critical for designing an effective purification strategy.

| Compound | Structure | pKa | Boiling Point (°C) | Solubility |

| Benzoic Acid (Parent) | C₆H₅COOH | ~4.2[1][2][3][4][5] | 249.2 | Poorly soluble in cold water, soluble in hot water and many organic solvents.[1][6] |

| Pyrrolidine | C₄H₉N | ~11.3 (for its conjugate acid)[7] | 87-89 | Miscible with water and soluble in many organic solvents.[8][9] |

| Benzoic Acid Derivative (Amide) | Ar-CONC₄H₈ | Generally neutral | Typically high | Varies based on the specific derivative, but often soluble in organic solvents. |

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Issue 1: Persistent Pyrrolidine Contamination After Initial Work-up

Question: I've performed a standard aqueous work-up, but my NMR analysis still shows significant pyrrolidine contamination in my benzoic acid derivative product. What's going wrong?

Answer: This is a common issue and usually points to an incomplete or inefficient acid-base extraction. The goal is to convert the basic pyrrolidine into its water-soluble salt (pyrrolidinium chloride), which will then partition into the aqueous phase, leaving your neutral amide product in the organic layer.

Causality and Solution:

-

Insufficient Acid: You may not be using enough acid to protonate all the unreacted pyrrolidine. It's crucial to use a sufficient molar excess of dilute acid.

-

Inefficient Mixing: The two phases (organic and aqueous) may not have been mixed vigorously enough for the acid to react completely with the pyrrolidine.

-

Incorrect pH: The pH of the aqueous layer must be sufficiently acidic to ensure the pyrrolidine remains in its protonated, water-soluble form.

Recommended Protocol: Acid-Base Extraction

-

Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate completely.

-

Drain the lower aqueous layer.

-

Repeat the acid wash (steps 3-6) at least two more times to ensure complete removal of the pyrrolidine salt.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.[10]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.

Caption: Workflow for Acid-Base Extraction.

Issue 2: Emulsion Formation During Extraction

Question: When I shake the separatory funnel, a thick emulsion forms between the organic and aqueous layers, and they won't separate. How can I resolve this?

Answer: Emulsion formation is a common frustration in liquid-liquid extractions. It's often caused by the presence of fine particulate matter or compounds that act as surfactants.

Causality and Solution:

-

Vigorous Shaking: Overly aggressive shaking can lead to emulsions.

-

High Concentration: A very concentrated solution can increase the likelihood of emulsion formation.

Troubleshooting Steps:

-

Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

-

Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

-

Add Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.[10]

-

Filtration: If the emulsion is caused by solid particles, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Issue 3: Product is also Extracting into the Aqueous Acid Layer

Question: I'm losing a significant amount of my desired product during the acid wash. Why is this happening?

Answer: While amides are generally neutral, some benzoic acid derivatives may have other functional groups that can be protonated under acidic conditions, making them more water-soluble.

Causality and Solution:

-

Basic Functional Groups: Your product may contain other basic sites (e.g., an imidazole or pyridine ring) that are also being protonated.

-

Amphoteric Nature: If your starting benzoic acid has a basic substituent, the resulting amide could be amphoteric.

Alternative Strategies:

-

Use a Weaker Acid: Instead of 1 M HCl, try a milder acidic wash, such as a saturated solution of ammonium chloride (NH₄Cl) or even dilute acetic acid.

-

Chromatography: If acid-base extraction is not selective enough, column chromatography is an excellent alternative.[11][12]

Issue 4: Pyrrolidine Co-elutes with My Product During Column Chromatography

Question: I opted for silica gel chromatography, but the pyrrolidine is running very close to my product on the TLC plate and co-elutes from the column. How can I improve the separation?

Answer: Co-elution on silica gel often occurs when the polarities of the two compounds are too similar. Pyrrolidine, being a polar amine, can interact strongly with the acidic silica gel.

Causality and Solution:

-

Polarity Similarity: The polarity of your product and pyrrolidine may be too close for effective separation with your chosen eluent system.

-

Amine-Silica Interaction: The basic nature of pyrrolidine leads to strong interactions with the acidic surface of silica gel, often resulting in tailing peaks.

Chromatography Optimization:

-

Acidify the Mixture Before Loading: Treat your crude product with a small amount of acid (like a few drops of acetic acid) before loading it onto the column. This will convert the pyrrolidine to its salt, which is highly polar and will stick to the top of the silica gel column.[11]

-

Add a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.5-1%), to your mobile phase can help to reduce the tailing of basic compounds on silica gel.

-

Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (using a C18 stationary phase) can be very effective.[11][12] In this case, the polar pyrrolidine will elute very quickly, while your more non-polar product will be retained longer.

Frequently Asked Questions (FAQs)

Q1: Can I remove pyrrolidine by distillation?

A1: While pyrrolidine has a relatively low boiling point (87-89 °C)[8], it can be challenging to remove it completely from a higher-boiling benzoic acid derivative by simple distillation, especially if they form an azeotrope. It is generally not the most effective method for achieving high purity.

Q2: Is recrystallization a viable purification method?

A2: Recrystallization can be an excellent final purification step, but it is often not suitable for removing large amounts of a liquid impurity like pyrrolidine from a solid product.[13][14][15] It is most effective for removing small amounts of solid impurities. If you have already removed the bulk of the pyrrolidine by extraction or chromatography, recrystallization can be used to obtain highly pure crystalline material.

Q3: My benzoic acid derivative is water-soluble. How can I remove the water-soluble pyrrolidine?

A3: This is a challenging scenario. If both your product and the pyrrolidine impurity are water-soluble, acid-base extraction will not work. In this case, your best options are:

-

Chromatography: Techniques like reverse-phase HPLC or ion-exchange chromatography would be the methods of choice.[11][12]

-

Salt Formation and Precipitation: You might be able to selectively precipitate either your product or the pyrrolidine as a salt by carefully choosing the counter-ion and solvent system.

Q4: I used a coupling reagent like PyBOP, and now I have pyrrolidine-related byproducts. How do I remove them?

A4: Coupling reagents like PyBOP can generate tetramethylguanidinium-based byproducts as well as pyrrolidine. These byproducts are also basic and can typically be removed using the same acid-base extraction protocol described for pyrrolidine.[16] However, they can sometimes be more challenging to remove completely, and a subsequent chromatographic step may be necessary.

Q5: How can I confirm that all the pyrrolidine has been removed?

A5: The most reliable method for confirming the purity of your final product is through analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for detecting the characteristic signals of any remaining pyrrolidine.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This can provide both retention time data and mass confirmation, allowing for very sensitive detection of impurities.

-

Thin-Layer Chromatography (TLC): A well-resolved TLC plate showing a single spot for your product is a good indicator of purity.

References

-

Pyrrolidine | C4H9N | CID 31268 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved from [Link]

-

Benzoic Acid - Structure, Properties, Reactions. (2023, January 20). Turito. Retrieved from [Link]

-

Pyrrolidine. (n.d.). DrugFuture. Retrieved from [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved from [Link]

-

Table of Acids with Ka and pKa Values. (n.d.). CLAS. Retrieved from [Link]

-

How can I seperate pyrrolidine?. (2014, July 24). ResearchGate. Retrieved from [Link]

-

What is the pKa of benzoic acid?. (n.d.). Proprep. Retrieved from [Link]

-

Why is benzoic acid a stronger acid than phenylacetic acid?. (2021, March 12). Reddit. Retrieved from [Link]

-

2-Pyrrolidone | C4H7NO | CID 12025 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved from [Link]

-

How to separate amides from free amine. (2017, May 18). ResearchGate. Retrieved from [Link]

-

What is the best technique for amide purification?. (2020, November 2). ResearchGate. Retrieved from [Link]

-

Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. (2019, March 26). ResearchGate. Retrieved from [Link]

-

Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]

-

How should I purify a complex, polar, amide reaction mixture?. (2023, February 10). Biotage. Retrieved from [Link]

-

Acid-Base Extraction. (n.d.). Retrieved from [Link]

-

Preparation of pyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.). Google Patents.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved from [Link]

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

-

An Update on the Synthesis of Pyrrolo[7][8]benzodiazepines. (n.d.). PMC. Retrieved from [Link]

-

Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. (2025, November 7). YouTube. Retrieved from [Link]

-

Lab Report Recrystallization September 27, 2016. (2016, September 27). FAMU. Retrieved from [Link]

- Purification of crude pyrroles. (n.d.). Google Patents.

-

Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021, June 9). ACS Publications. Retrieved from [Link]

-

HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

-